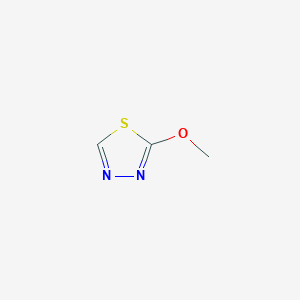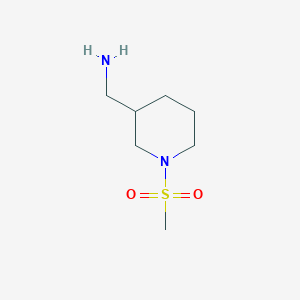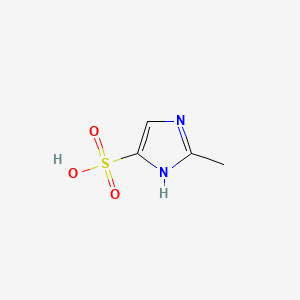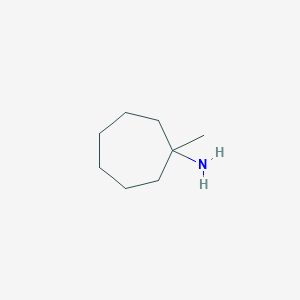
2-Methoxy-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Methoxy-1,3,4-thiadiazole is a chemical compound with the molecular formula C3H4N2OS and a molecular weight of 116.14 . It is also known as methyl 1,3,4-thiadiazol-2-yl ether .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Methoxy-1,3,4-thiadiazole was characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods . The structure’s geometry and physiochemical properties were investigated using DFT calculations .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit various biological activities due to the presence of an N–C–S– moiety . The biological activities of 1,3,4-thiadiazole derivatives are also due to the strong aromaticity of the ring, which provides great in vivo stability to this five-membered ring system .Physical And Chemical Properties Analysis
2-Methoxy-1,3,4-thiadiazole has a density of 1.3±0.1 g/cm3, a boiling point of 161.9±23.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C . It also has a molar refractivity of 27.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 89.4±3.0 cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methoxy-1,3,4-thiadiazole, focusing on six unique applications:
Antimicrobial Agents
2-Methoxy-1,3,4-thiadiazole derivatives have shown significant antimicrobial activity. These compounds are effective against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus . The antimicrobial properties are attributed to the ability of these derivatives to interfere with bacterial cell wall synthesis and function, making them potential candidates for developing new antibiotics.
Anticancer Agents
Research has demonstrated that 2-Methoxy-1,3,4-thiadiazole derivatives possess anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Studies have shown effectiveness against various cancer cell lines, including breast cancer and lung adenocarcinoma .
Antifungal Agents
2-Methoxy-1,3,4-thiadiazole derivatives have also been evaluated for their antifungal activities. These compounds exhibit inhibitory effects against several fungal pathogens, such as Botryosphaeria dothidea and Phomopsis sp. . The antifungal activity is primarily due to the disruption of fungal cell membrane integrity and function.
Antiviral Agents
The antiviral potential of 2-Methoxy-1,3,4-thiadiazole derivatives has been explored in recent studies. These compounds have shown activity against viruses by inhibiting viral replication and entry into host cells . This makes them promising candidates for the development of new antiviral drugs, particularly against RNA viruses.
Mécanisme D'action
Target of Action
The primary targets of 2-Methoxy-1,3,4-thiadiazole are bacterial and cancer cells . The compound has shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . It also exhibits cytotoxic effects on multiple human cancer cell lines .
Mode of Action
2-Methoxy-1,3,4-thiadiazole interacts with its targets by disrupting processes related to DNA replication . This disruption inhibits the replication of both bacterial and cancer cells . The compound’s mode of action is also influenced by its strong aromaticity, which provides great in vivo stability .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-1,3,4-thiadiazole are those involved in DNA replication . By disrupting these pathways, the compound inhibits the multiplication of both bacterial and cancer cells .
Pharmacokinetics
The pharmacokinetic properties of 2-Methoxy-1,3,4-thiadiazole are influenced by its physicochemical properties. The sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing the compound to cross cellular membranes and interact with biological targets with distinct affinities . Many drugs, including 2-methoxy-1,3,4-thiadiazole, are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The molecular and cellular effects of 2-Methoxy-1,3,4-thiadiazole’s action include the inhibition of bacterial and cancer cell replication . This results in the suppression of bacterial growth and the reduction of tumor cell proliferation .
Action Environment
The action of 2-Methoxy-1,3,4-thiadiazole is influenced by environmental factors. The compound’s strong aromaticity provides great in vivo stability . The compound is sensitive to oxidation and reduction in alkali/acid media . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and redox conditions of its environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-6-3-5-4-2-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIACHUGMBQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510614 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84353-02-6 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022454.png)


![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)


![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
